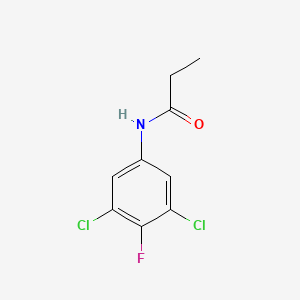![molecular formula C19H30O2 B14364480 1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione CAS No. 93172-77-1](/img/no-structure.png)
1,4-Dipropyloctahydro-1H-1,4-ethanobenzo[7]annulene-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dipropyloctahydro-1H-1,4-ethanobenzo7annulene-2,3-dione is a complex organic compound with a unique structure that includes multiple rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dipropyloctahydro-1H-1,4-ethanobenzo7annulene-2,3-dione typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, hydrogenation, and functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dipropyloctahydro-1H-1,4-ethanobenzo7annulene-2,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as solvent choice, temperature, and pH are critical for controlling the reaction pathways and products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1,4-Dipropyloctahydro-1H-1,4-ethanobenzo7annulene-2,3-dione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1,4-Dipropyloctahydro-1H-1,4-ethanobenzo7annulene-2,3-dione involves its interaction with molecular targets and pathways within biological systems. This compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole Derivatives: These compounds have similar structural features and may exhibit comparable biological activities.
1,2,4-Oxadiazoles: These compounds are known for their diverse applications in medicinal chemistry and may share some functional similarities with 1,4-Dipropyloctahydro-1H-1,4-ethanobenzoannulene-2,3-dione.
Uniqueness
1,4-Dipropyloctahydro-1H-1,4-ethanobenzo7annulene-2,3-dione is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Propiedades
| 93172-77-1 | |
Fórmula molecular |
C19H30O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
1,9-dipropyltricyclo[7.2.2.02,8]tridecane-10,11-dione |
InChI |
InChI=1S/C19H30O2/c1-3-10-18-12-13-19(11-4-2,17(21)16(18)20)15-9-7-5-6-8-14(15)18/h14-15H,3-13H2,1-2H3 |
Clave InChI |
MIOIMRDJKZMYBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC12CCC(C3C1CCCCC3)(C(=O)C2=O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)

![1,1'-[Cyclohex-2-ene-1,4-diylbis(oxy)]bis(4-methylbenzene)](/img/structure/B14364424.png)
